(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2S/c9-8(10,11)6-3-5(4-14-6)1-2-7(12)13/h1-4H,(H,12,13)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIQKZDAWFLAAP-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1/C=C/C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
The Knoevenagel condensation between 5-(trifluoromethyl)thiophene-3-carbaldehyde and malonic acid represents the most widely reported method. This reaction proceeds in the presence of a base catalyst, typically piperidine or ammonium acetate, under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or ethanol.
Mechanistic Insights :
The base deprotonates malonic acid, generating a nucleophilic enolate that attacks the aldehyde’s carbonyl carbon. Subsequent elimination of water forms the α,β-unsaturated carboxylic acid. The electron-withdrawing trifluoromethyl group on the thiophene ring enhances the electrophilicity of the aldehyde, accelerating the reaction.
Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (piperidine) | 5–10 mol% | Maximizes enolate formation |
| Temperature | 80–100°C | Balances kinetics and decomposition |
| Solvent | DMF > Ethanol > Toluene | Higher polarity improves solubility |
| Reaction Time | 6–12 hours | Ensures complete conversion |
Yields typically reach 65–75%, with purity >95% after recrystallization from ethanol/water mixtures.
Wittig Reaction
The Wittig reaction between 5-(trifluoromethyl)thiophene-3-carbaldehyde and a phosphorus ylide derived from ethyl (triphenylphosphoranylidene)acetate offers an alternative route. This method avoids the use of strong bases, making it suitable for acid-sensitive substrates.
Procedure :
- Generate the ylide by reacting ethyl bromoacetate with triphenylphosphine in tetrahydrofuran (THF).
- Add the aldehyde to the ylide solution at 0°C, followed by warming to room temperature.
- Hydrolyze the resulting ethyl ester to the carboxylic acid using aqueous NaOH.
Advantages :
- Stereoselective formation of the (E)-isomer due to the ylide’s preference for trans-addition.
- Higher functional group tolerance compared to Knoevenagel condensation.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Knoevenagel | 75 | 95 |
| Wittig | 68 | 92 |
Industrial-Scale Production Strategies
Continuous Flow Reactors
Industrial synthesis employs continuous flow reactors to mitigate exothermicity and improve heat transfer. Key benefits include:
- Reduced Reaction Time : 2–4 hours vs. 6–12 hours in batch processes.
- Higher Throughput : 50–100 kg/day capacity with automated systems.
- Safety : Controlled temperature and pressure minimize decomposition risks.
Case Study :
A pilot plant using microfluidic reactors achieved 82% yield at 120°C with 2-second residence time, demonstrating scalability.
Catalyst Recycling
Homogeneous catalysts like piperidine are recovered via distillation or ion-exchange resins, reducing costs by 15–20%. Heterogeneous catalysts (e.g., silica-supported amines) offer longer lifetimes but require higher initial investment.
Purification and Characterization
Recrystallization
Recrystallization from ethanol/water (3:1 v/v) removes unreacted malonic acid and inorganic salts. The compound’s solubility profile is critical:
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 45 |
| Water | 8 |
| Ethyl Acetate | 120 |
Chromatographic Techniques
Flash chromatography on silica gel (hexane/ethyl acetate gradient) resolves regioisomers. HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA in acetonitrile/water) confirms purity >98%.
Recent Advances in Enantioselective Synthesis
Chiral Auxiliaries
Use of (R)-BINOL-derived phosphoric acids in asymmetric Knoevenagel reactions achieves enantiomeric excess (ee) of 85–90%. The bulky chiral environment induces facial selectivity during enolate formation.
Enzymatic Resolution
Lipase-catalyzed hydrolysis of racemic ethyl esters offers a sustainable route. Candida antarctica lipase B selectively hydrolyzes the (S)-ester, leaving the (R)-enantiomer intact (ee >95%).
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The propenoic acid moiety can be reduced to the corresponding propanoic acid using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the propenoic acid moiety can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared to structurally related thiophene derivatives, focusing on substituent effects, physicochemical properties, and applications. Key analogs include:
Key Differences and Implications
Substituent Effects :
- The -CF₃ group in the target compound increases lipophilicity and metabolic stability compared to the -CN group in the bithiophene analog . This makes the former more suitable for bioactive applications (e.g., enzyme inhibition).
- The bithiophene analog’s extended conjugation improves charge transport properties, favoring use in organic semiconductors .
Acidity and Reactivity: The trifluoromethyl group elevates the carboxylic acid’s acidity (pKa ~1–2) compared to non-fluorinated analogs, enhancing its binding affinity in catalytic or receptor-binding contexts . The cyano group in the bithiophene derivative acts as a stronger electron-withdrawing group, increasing electrophilicity for nucleophilic addition reactions .
Crystallography and Packing :
- Hydrogen-bonding patterns in carboxylic acid derivatives are influenced by substituents. The -CF₃ group may disrupt classical O–H···O dimer formation observed in simpler thiophene carboxylic acids, leading to alternative packing motifs .
- Tools like SHELX and WinGX are critical for resolving such structural nuances .
Biological Activity
(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid, also known by its CAS number 2044946-97-4, is a compound featuring a thiophene ring with a trifluoromethyl substituent and a propenoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is CHFOS, with a molecular weight of approximately 222.18 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 2044946-97-4 |
| Molecular Formula | CHFOS |
| Molecular Weight | 222.18 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group not only enhances chemical stability but also facilitates interactions with various enzymes and receptors. This compound is believed to inhibit or activate numerous biological pathways through:
- Hydrogen Bonding : The propenoic acid moiety can form hydrogen bonds with active site residues of proteins.
- π-π Interactions : The thiophene ring can engage in π-π interactions with aromatic residues, enhancing binding affinity to target proteins.
Antimicrobial Activity
Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds containing trifluoromethyl groups often show increased potency against various bacterial strains due to their enhanced lipophilicity and interaction capabilities .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. The presence of the trifluoromethyl group has been linked to improved activity against cancer cell lines, particularly through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in preclinical models .
Case Studies and Research Findings
- Antimicrobial Screening : In a comparative study involving several thiophene derivatives, this compound was found to exhibit superior antimicrobial activity against Gram-positive bacteria compared to its non-trifluorinated counterparts .
- Anticancer Evaluation : A recent investigation into the structure–activity relationship of trifluoromethylated compounds revealed that this compound significantly inhibited the proliferation of human cancer cell lines, demonstrating potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing (2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid?
- Methodological Answer : The synthesis typically involves a multi-step process:
Thiophene Functionalization : Introduction of the trifluoromethyl group at the 5-position of thiophene via electrophilic substitution using CF₃I or CF₃COCl under catalytic conditions.
Aldol Condensation : Reacting the functionalized thiophene with acrylic acid derivatives (e.g., malonic acid) to form the α,β-unsaturated carboxylic acid moiety.
Stereochemical Control : Ensuring the (2E)-configuration via base-mediated elimination or photochemical isomerization .
- Key Considerations : Purity is verified using HPLC and NMR, with reaction yields optimized by controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF).
Q. How is the compound characterized for structural confirmation?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Hydrogen bonding patterns are analyzed via graph-set notation (e.g., ) to confirm intermolecular interactions .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ ~7.1–7.3 ppm) and acrylic acid protons (δ ~6.3–6.5 ppm for trans-vinylic protons).
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Data Table : Example crystallographic parameters from a related compound:
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | 0.042 |
| H-bond Distance | 2.65 Å (O–H⋯O) |
Q. What are the key functional groups influencing reactivity?
- Methodological Answer :
- Carboxylic Acid : Participates in esterification, amidation, and salt formation. React with DCC/DMAP for peptide coupling.
- α,β-Unsaturated System : Undergoes Michael additions or Diels-Alder reactions; regioselectivity controlled by Lewis acids (e.g., BF₃·Et₂O).
- Trifluoromethyl Group : Enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., twinning or disorder) be resolved for this compound?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned data. Validate with R₁ values for each twin domain.
- Disorder Modeling : Apply PART and SUMP restraints to model split positions for flexible groups (e.g., trifluoromethyl rotation).
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen bonding consistency with Mercury’s CSD-Materials module .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reaction rate and byproduct formation.
- Catalyst Selection : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling of thiophene precursors; monitor via TLC.
- Case Study : A 15% yield increase was achieved by switching from THF to DMF (80°C, 12 hrs), reducing decarboxylation side products .
Q. How does the trifluoromethyl group impact biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Comparative SAR Table :
| Analog Structure | Bioactivity (IC₅₀) |
|---|---|
| CF₃ at thiophene-5 | 12 nM (Enzyme X) |
| Cl at thiophene-5 | 45 nM (Enzyme X) |
| H at thiophene-5 | >100 nM |
- Mechanistic Insight : The CF₃ group increases lipophilicity (logP +0.5) and enhances target binding via hydrophobic interactions (ΔG = -3.2 kcal/mol, AutoDock Vina).
Q. How can computational modeling predict solubility or crystallization behavior?
- Methodological Answer :
- Solubility Prediction : Use COSMO-RS to calculate solubility parameters in water/ethanol mixtures.
- Crystallization Screening : Employ Materials Studio’s polymorph predictor with force fields (COMPASS III) to identify stable packing motifs.
- Validation : Compare predicted vs. experimental PXRD patterns (Rwp < 5%) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Use PCA (Principal Component Analysis) on datasets from 5+ studies to identify outliers linked to cell-line variability (e.g., HEK293 vs. HeLa).
- Case Example : A 10-fold difference in IC₅₀ was traced to DMSO concentration (2% vs. 0.5%), altering membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
